Cas no 796070-99-0 (L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)-)
![L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- structure](https://es.kuujia.com/scimg/cas/796070-99-0x500.png)
796070-99-0 structure
Nombre del producto:L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)-
Número CAS:796070-99-0
MF:C32H28N2O3S
Megavatios:520.641326904297
CID:1797449
L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- Propiedades químicas y físicas
Nombre e identificación
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- L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)-
- L-Cysteine, S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- (9CI)
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- Renchi: 1S/C32H28N2O3S/c35-31(20-23-6-2-1-3-7-23)33-29(32(36)37)22-38-21-24-10-12-25(13-11-24)26-14-16-28(17-15-26)34-19-18-27-8-4-5-9-30(27)34/h1-19,29H,20-22H2,(H,33,35)(H,36,37)/t29-/m0/s1
- Clave inchi: CHUHJSNLDRHAEP-LJAQVGFWSA-N
- Sonrisas: C(O)(=O)[C@H](CSCC1=CC=C(C2=CC=C(N3C4=C(C=CC=C4)C=C3)C=C2)C=C1)NC(CC1=CC=CC=C1)=O
Propiedades experimentales
- Denso: 1.22±0.1 g/cm3(Predicted)
- Punto de ebullición: 734.5±60.0 °C(Predicted)
- PKA: 3.20±0.10(Predicted)
L-Cysteine,S-[[4'-(1H-indol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-N-(phenylacetyl)- Literatura relevante
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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